Methods and Technical Details
The synthesis of TNKS/USP25-IN-C44 involves several steps, typically starting from commercially available precursors. The compound is synthesized using standard organic chemistry techniques, including reaction conditions optimized for yield and purity. The specific synthetic route may involve the formation of key intermediates followed by coupling reactions that yield the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Structure and Data
The molecular structure of TNKS/USP25-IN-C44 reveals a complex arrangement that facilitates its binding to the protein-protein interaction interface of TNKS and USP25. Detailed structural analysis using X-ray crystallography has provided insights into the binding modes and interactions at the atomic level. Key structural features include:
Reactions and Technical Details
The interaction of TNKS/USP25-IN-C44 with its target proteins leads to significant biochemical reactions. Upon binding, C44 disrupts the normal function of both tankyrases and USP25, leading to altered stability and degradation rates of their substrates. This disruption is particularly relevant in pathways involving Wnt signaling, where tankyrases play a crucial role in regulating β-catenin levels. The compound's mechanism involves:
Process and Data
The mechanism by which TNKS/USP25-IN-C44 exerts its effects is primarily through competitive inhibition at the protein-protein interaction interface between tankyrases and USP25. This leads to:
Experimental data indicate that treatment with C44 results in significant alterations in cellular outcomes related to tumor growth and survival.
Physical Properties
Chemical Properties
Relevant analyses often include melting point determination, solubility tests, and stability assessments under various environmental conditions.
Scientific Uses
TNKS/USP25-IN-C44 has significant potential applications in scientific research, particularly in studies related to:
Tankyrases (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family, serve as critical positive regulators of the canonical Wnt/β-catenin pathway – a signaling cascade frequently hyperactivated in cancers. TNKS catalyzes the PARsylation of AXIN, the scaffolding protein of the β-catenin destruction complex. This post-translational modification triggers AXIN ubiquitination by the E3 ligase RNF146 and subsequent proteasomal degradation. AXIN loss stabilizes β-catenin, enabling its nuclear translocation and activation of proliferative transcription programs. The discovery that approximately 5% of prostate cancers harbor Wnt pathway mutations highlights the therapeutic relevance of this axis [1] [6].
Conventional TNKS inhibitors target the NAD+ catalytic site, but face limitations due to compensatory TNKS polymerization and scaffolding functions independent of PARP activity. As noted in Cancer Letters (2019): "treatment of TNKS inhibitors on cancer cells may lead to increases in the level of TNKS and thereby exacerbate TNKS polymerization to induce drug resistance" [1]. This insight revealed the need for alternative targeting strategies focused on regulating TNKS protein stability rather than enzymatic inhibition. The discovery that TNKS stability is governed by ubiquitin-specific protease 25 (USP25) established a new therapeutic axis for Wnt pathway modulation [6].
USP25 belongs to the ubiquitin-specific protease (USP) subclass of deubiquitinating enzymes (DUBs), characterized by their cysteine-dependent protease activity and multidomain structures. This enzyme contains three ubiquitin-binding domains (UBDs) at its N-terminus: a ubiquitin-associated domain (UBA) and two tandem ubiquitin-interacting motifs (UIMs), which confer specificity for K48-linked polyubiquitin chains – the principal signal for proteasomal degradation [4]. Functionally, USP25 operates as a master stabilizer of multiple client proteins through its deubiquitinating activity. Its biological significance extends across several disease contexts:
Oncogenesis: USP25 stabilizes tankyrases in the Wnt pathway, promoting β-catenin-driven proliferation. In pancreatic ductal adenocarcinoma (PDAC), USP25 stabilizes HIF-1α, enabling metabolic reprogramming toward glycolysis in hypoxic tumor cores. Nature Communications (2022) demonstrated that "USP25 depletion abrogates HIF-1α transcriptional activity and impairs glycolysis, inducing PDAC cell death" [10]. Additionally, USP25 overexpression occurs in chronic myelogenous leukemia (CML) and colorectal cancer, where it stabilizes oncogenic substrates [3].
Neurodegeneration: USP25 dysregulation features prominently in Alzheimer's disease pathology. USP25 inhibition reduces amyloid-β plaques by modulating amyloid precursor protein (APP) processing and enhances clearance of tau aggregates, positioning USP25 as a therapeutic node for proteostasis restoration in neurodegenerative conditions [2] [4].
Viral Immunity: USP25 negatively regulates type I interferon responses by stabilizing TRAF3 and TRAF6, potentially contributing to endotoxin tolerance. This immune-modulatory function suggests USP25 inhibition could enhance antiviral responses [4].
USP25's broad pathophysiological impact stems from its role as a nodal regulator of protein stability networks. Its interaction with TNKS creates a particularly compelling oncogenic module in Wnt-driven cancers, where USP25-mediated deubiquitination stabilizes TNKS, enabling sustained Wnt pathway activation [1] [6].
USP25 and USP28 share exceptional structural homology (74% sequence identity), complicating selective inhibitor development. Both enzymes possess similar domain architectures: N-terminal ubiquitin-binding regions (UBR/UIM/SIM), a central catalytic USP domain containing conserved cysteine, histidine, and aspartate residues in the catalytic triad, and C-terminal regulatory domains [3]. Despite these similarities, key structural distinctions enable selective targeting:
Oligomerization States: USP25 predominantly forms tetramers through its insert loop domain, while USP28 exists as dimers. This differential oligomerization creates distinct interaction surfaces and allosteric regulatory mechanisms [3] [8].
Substrate-Binding Pockets: Comparative crystallography reveals differences in the electrostatic topography surrounding their catalytic clefts. USP25 possesses a more open substrate-binding groove accommodating bulkier ubiquitin chains, whereas USP28 exhibits a narrower cleft [3].
Regulatory Mechanisms: USP25 undergoes SUMOylation at lysine residues within its UIM domains, inhibiting deubiquitinase activity. USP28 lacks comparable SUMO modification sites. Additionally, USP25 phosphorylation by VRK2 (Thr680, Thr727, Ser745) inhibits its activity toward specific substrates like TRiC chaperonins [4].
Table 1: Comparative Structural and Functional Features of USP25 and USP28
Feature | USP25 | USP28 |
---|---|---|
Domain Structure | N-terminal UBA, UIMs, SIM; Catalytic USP domain; C-terminal domain | Similar to USP25 with minor variations in UIM arrangements |
Oligomerization | Forms tetramers | Forms dimers |
SUMOylation | Yes (inhibitory) | No |
Cancer Role | Oncogenic in multiple cancers | Context-dependent (oncogenic/tumor suppressive) |
Selective Targeting Vulnerability | TNKS interaction interface; SUMO-regulated sites | Substrate-specific binding pockets |
These structural differences create opportunities for compound selectivity. As emphasized in Molecular Cell (2019): "differential oligomerization of USP25 and USP28 regulates their activities" through auto-inhibitory mechanisms [8]. Selective TNKS/USP25 inhibition requires compounds that exploit USP25-specific features – particularly its interaction interface with tankyrases and its unique oligomerization-dependent regulation – while sparing USP28 and other DUBs. Achieving this selectivity represents the primary design challenge addressed by TNKS/USP25-IN-C44 [1] [3].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1